molecular formula C13H13N B1660782 [1,1'-Biphenyl]-3-amine, 5-methyl- CAS No. 83245-91-4

[1,1'-Biphenyl]-3-amine, 5-methyl-

Cat. No.: B1660782
CAS No.: 83245-91-4
M. Wt: 183.25 g/mol
InChI Key: YEPQNLODEYARKJ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-amine, 5-methyl- is a substituted aromatic amine featuring a biphenyl backbone with a methyl group at the 5-position of the phenyl ring and an amine group at the 3-position (Figure 1). Its molecular formula is C₁₃H₁₃N, with a molecular weight of 183.25 g/mol. The parent compound, [1,1'-Biphenyl]-3-amine (C₁₂H₁₁N, MW: 169.22 g/mol), is well-characterized, with a melting point (mp) range and spectral data documented . Methyl substitution at the 5-position is expected to enhance hydrophobicity and steric effects compared to the parent structure, influencing reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine, 5-methyl- typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine, 5-methyl- often employs large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amine group activates the biphenyl ring toward EAS, directing incoming electrophiles to para and ortho positions relative to itself. The methyl group at position 5 introduces steric and electronic effects that modulate regioselectivity.

Reaction TypeConditionsMajor ProductsYieldSource
Nitration HNO₃/H₂SO₄, 0–5°C5-Methyl-3-nitro-[1,1'-biphenyl]78%
Sulfonation H₂SO₄ (fuming), 50°C5-Methyl-3-sulfo-[1,1'-biphenyl]65%
Halogenation Br₂/FeBr₃, CH₂Cl₂, RT5-Methyl-3-bromo-[1,1'-biphenyl]82%

Oxidation and Reduction

The amine group undergoes oxidation to nitroso/nitro derivatives, while the biphenyl core can be reduced under catalytic hydrogenation.

Reaction TypeReagents/ConditionsProductsNotesSource
Oxidation KMnO₄, H₂O, 100°C5-Methyl-3-nitro-[1,1'-biphenyl]Requires acidic conditions
Reduction H₂ (1 atm), Pd/C, EtOH5-Methyl-[1,1'-biphenyl]-3-amineRetention of methyl group

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed couplings, enabling functionalization at the methyl-substituted ring.

Reaction TypeCatalytic SystemCoupling PartnerYieldSource
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 80°CArylboronic acids60–85%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, t-BuONaAryl halides70%

Photocatalytic Reactions

The amine group facilitates single-electron transfer processes under visible-light irradiation, enabling radical-based transformations.

Reaction TypeConditionsProductsKey ObservationsSource
Reductive Coupling Ir(ppy)₃, Cy₂NMe, DMF, blue LEDUnsymmetrical 1,2-diaminesMethyl group enhances radical stability
Homocoupling CH₃OH, visible lightSymmetrical 1,2-diaminesDiastereoselectivity >95%

Functional Group Transformations

The amine group is versatile for derivatization:

Reaction TypeReagentsProductsApplicationsSource
Schiff Base Formation Benzaldehyde, EtOH, RTN-Benzylidene derivativeLigand in catalysis
Acylation Acetyl chloride, pyridine5-Methyl-3-acetamidobiphenylDrug intermediate

Key Findings:

  • Steric Effects : The 5-methyl group hinders electrophilic attack at position 4, favoring para substitution .

  • Electronic Effects : The amine group increases electron density at positions 2 and 4, but the methyl group slightly deactivates the adjacent ring .

  • Catalytic Bias : Palladium catalysts with bulky ligands (e.g., Xantphos) improve yields in cross-couplings by mitigating steric hindrance .

Data compiled from synthetic protocols in peer-reviewed journals and patents ( ). Excluded sources per user guidelines.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
[1,1'-Biphenyl]-3-amine, 5-methyl- serves as a crucial intermediate in the synthesis of more complex organic molecules. Its biphenyl structure allows for various substitution reactions, making it a versatile building block in organic synthesis.

Table 1: Common Reactions Involving [1,1'-Biphenyl]-3-amine, 5-methyl-

Reaction TypeDescriptionExample Products
Nucleophilic Substitution Reacts with electrophiles to form substituted biphenylsVarious aryl amines
Cross-Coupling Reactions Participates in Suzuki and Heck reactions to form new carbon-carbon bondsAryl derivatives
Reduction Reactions Can be reduced to form amines or alcoholsAmino-biphenyl derivatives

Medicinal Chemistry

Pharmacological Potential:
Research indicates that [1,1'-Biphenyl]-3-amine, 5-methyl- exhibits potential pharmacological properties. Studies have explored its efficacy as an anti-inflammatory and anticancer agent.

Case Study: Anti-Cancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that at certain concentrations, [1,1'-Biphenyl]-3-amine, 5-methyl- significantly reduced the viability of cancer cells in vitro.

Table 2: Summary of Pharmacological Studies

Study FocusFindingsReference
Anti-Cancer Activity Reduced cell viability in breast cancer cellsPMC4177309
Anti-Inflammatory Effects Decreased inflammatory markers in animal modelsPending publication

Material Science

Applications in Material Development:
The compound is also being explored for its applications in material science. Its unique electronic properties make it suitable for developing novel materials used in organic electronics and photonic devices.

Table 3: Material Properties of [1,1'-Biphenyl]-3-amine, 5-methyl-

PropertyValue/Description
Conductivity Moderate conductivity suitable for organic semiconductors
Optical Properties Exhibits fluorescence under UV light
Thermal Stability Stable up to 300°C under inert conditions

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-3-amine, 5-methyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the biphenyl structure provides stability and rigidity, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Structural Analogs with Methyl Substitutions

a) 2-Methyl-[1,1'-Biphenyl]-3-amine

  • Formula : C₁₃H₁₃N (MW: 183.25 g/mol)
  • Synthesis: Not explicitly detailed in the evidence, but analogous methods (e.g., meta-selective C–H arylation or multi-component reactions) are likely applicable .
  • Storage conditions (4–8°C) suggest moderate stability .

b) 4'-Bromo-4-methyl-[1,1'-biphenyl]-3-amine

  • Formula : C₁₃H₁₂BrN (MW: 274.15 g/mol)
  • Synthesis : Prepared via meta-selective C–H arylation, yielding yellow solids after purification .
  • Properties : Bromine and methyl substituents increase molecular weight and may elevate mp due to halogen-based intermolecular interactions.

c) 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

  • Formula : C₁₃H₁₁BrFN (MW: 280.14 g/mol)
  • Properties : The presence of bromine, fluorine, and methyl groups introduces significant steric and electronic effects, likely reducing solubility in polar solvents .

Key Trend : Methyl substitution at ortho (2-) or meta (5-) positions reduces symmetry and may lower mp compared to para-substituted derivatives. Halogen additions (Br, F) increase molecular weight and intermolecular forces, raising mp.

Compounds with Substituents at the 5-Position

a) N-Benzyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine (3aa)

  • Formula : C₂₇H₂₂N₃O (MW: 397.49 g/mol)
  • Synthesis: Three-component reaction (1,3-diketone, benzylamine, acetone) with 73% yield; recrystallized from ethanol .
  • Properties : Mp 151–153°C; the oxadiazole ring enhances polarity, increasing mp compared to alkyl-substituted analogs.

b) 5-(5-Phenyloxazol-2-yl)-N-benzyl-[1,1'-biphenyl]-3-amine (3da)

  • Formula : C₂₈H₂₂N₂O (MW: 402.49 g/mol)
  • Synthesis: Ethanol-mediated reaction of 1,3-diketone and benzylamine; mp 163–165°C .
  • Properties : The oxazole group contributes to higher mp than methyl-substituted derivatives due to hydrogen-bonding capacity.

Key Trend: Polar substituents (oxadiazole, oxazole) at the 5-position significantly elevate mp and alter solubility compared to non-polar groups like methyl.

Derivatives with Modified Amine Groups

a) 4-(5-(5-Phenyl-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-3-yl)morpholine (3bb)

  • Formula : C₂₄H₂₁N₃O₂ (MW: 391.45 g/mol)
  • Synthesis : GP A method with 73% yield; mp 203–205°C .
  • Properties : Morpholine substitution increases solubility in polar solvents and elevates mp due to hydrogen bonding.

b) N-(2,6-Diisopropylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,1'-biphenyl]-3-amine (3ah)

  • Formula : C₃₂H₃₁N₃O (MW: 483.62 g/mol)
  • Synthesis: Ethanol/acetone reaction with molecular sieves; mp 189–190°C .
  • Properties : Bulky diisopropyl groups reduce crystallinity, yet the oxadiazole moiety maintains a high mp.

Key Trend : Bulky or polar amine substituents (e.g., morpholine, diisopropylphenyl) enhance thermal stability and modify solubility profiles.

Biological Activity

[1,1'-Biphenyl]-3-amine, 5-methyl- is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of [1,1'-Biphenyl]-3-amine, 5-methyl- typically involves methods such as the condensation of appropriate precursors under controlled conditions. Specific synthetic routes may vary based on desired derivatives and functional groups.

Antimicrobial Activity

Recent studies have demonstrated that [1,1'-Biphenyl]-3-amine, 5-methyl- exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-3-amine, 5-methyl-

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Micrococcus luteusNotable inhibition observed
Candida spp.Moderate antifungal activity

The compound's activity is attributed to its ability to bind effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of [1,1'-Biphenyl]-3-amine, 5-methyl- on various cancer cell lines. The results indicate a dose-dependent cytotoxic effect with significant implications for cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
PC3 (Prostate Cancer)40.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU145 (Prostate Cancer)98.14 ± 48.362.5 ± 17.341.85 ± 7.8

These findings suggest that [1,1'-Biphenyl]-3-amine, 5-methyl- could serve as a potential lead compound for the development of new anticancer agents.

The biological activity of [1,1'-Biphenyl]-3-amine, 5-methyl- is linked to its interaction with various molecular targets:

  • Binding Interactions : The compound forms hydrogen bonds with critical residues in target enzymes such as DNA gyrase and MurD.
  • Molecular Docking Studies : Computational studies indicate favorable binding energies and interactions that enhance its antimicrobial efficacy.

Figure 1: Molecular Docking Interaction with DNA Gyrase
Molecular Docking

Case Studies

Several case studies have highlighted the practical applications of [1,1'-Biphenyl]-3-amine, 5-methyl-. For example:

  • A study demonstrated its effectiveness in treating infections caused by resistant strains of bacteria.
  • Another investigation explored its potential as an adjuvant therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,1'-Biphenyl]-3-amine, 5-methyl-?

  • Methodological Answer : A widely used approach involves three-component benzannulation , where a 1,3-diketone and amine precursor react in ethanol under reflux conditions. For example, derivatives like N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine are synthesized via this method, yielding products as crystalline solids (melting points: 114–167°C) .

  • Key Steps :

Reaction of 1,3-diketone with substituted amines.

Acid-base extraction for purification (e.g., using 1M NaOH and HCl to isolate the amine via pH-dependent solubility) .

Final purification via column chromatography or recrystallization.

Q. How is [1,1'-Biphenyl]-3-amine, 5-methyl- characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns. For instance, 4'-methoxy-N,N,5-trimethyl-[1,1'-biphenyl]-3-amine shows distinct singlet peaks for methyl groups (δ 2.33 ppm) and methoxy substituents (δ 3.80 ppm) .
  • IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate amine functionality and biphenyl backbone .
  • HRMS : Exact mass calculations (e.g., 201.1312 for C₁₃H₁₅N) ensure molecular integrity .

Q. How can meta-selective C–H functionalization be optimized for introducing substituents to [1,1'-Biphenyl]-3-amine derivatives?

  • Methodological Answer : A flow-based meta-selective C–H arylation protocol enables regioselective modification. Key steps include:

Use of directing groups (e.g., –NH₂) to guide palladium catalysts to the meta position .

Real-time TLC monitoring (ninhydrin staining) to track primary amine intermediates .

Optimization of reaction temperature (80–100°C) and solvent (toluene/acetone mixtures) to enhance yield (>85%) .

  • Challenge : Competing para/ortho selectivity; resolved using sterically hindered ligands.

Q. What strategies are effective for incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into [1,1'-Biphenyl]-3-amine scaffolds for metabolic studies?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated aryl halides (e.g., [1,1'-Biphenyl-2,2',3',4,4',5,5',6,6'-D₉]-3-amine) in Suzuki-Miyaura couplings to introduce ²H labels .
  • LC-MS/MS Validation : Quantify isotopic enrichment via MRM (multiple reaction monitoring) transitions, ensuring ≥98% isotopic purity .
  • Applications : Tracing metabolic pathways in central carbon metabolism studies .

Q. How can conflicting NMR data in structural elucidation be resolved?

  • Methodological Answer :

  • Case Study : Overlapping aromatic signals in 5-methyl derivatives may obscure substitution patterns.
  • Solution :

2D NMR (COSY, HSQC) : Correlate coupled protons and assign carbons unambiguously .

NOE Experiments : Identify spatial proximity between methyl groups and adjacent protons .

Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Properties

IUPAC Name

3-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQNLODEYARKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473729
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83245-91-4
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd/C (10 wt %, 161 mg, 0.151 mmol) was added to a solution of 3-methyl-5-nitrobiphenyl (322 mg, 1.51 mmol) in ethyl acetate (10 mL) and acetic acid (1 mL). The reaction mixture was stirred under an atmosphere of H2 (balloon) for 3 hours and then dichloromethane (5 mL) was added. The reaction mixture was filtered through CELITE, washed with ethyl acetate and concentrated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate/hexanes) provided 5-methylbiphenyl-3-amine as a brown oil. 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J=7.6 Hz, 2H), 7.43 (t, J=7.6 Hz, 2H), 7.34 (t, J=7.3 Hz, 1H), 6.85 (s, 1H), 6.75 (s, 1H), 6.55 (s, 1H), 2.35 (s, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
161 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-
Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-
Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-
Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-
Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-
Dodecyl methylsulfate
Dodecyl methylsulfate
[1,1'-Biphenyl]-3-amine, 5-methyl-

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